Tributylpentylammonium bromide
Overview
Description
Tributylpentylammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the field of chemistry as phase-transfer catalysts. These compounds are characterized by their ability to facilitate reactions between reactants in different phases, such as organic and aqueous phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylpentylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromopentane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves refluxing the reactants in a suitable solvent, such as acetonitrile, for a sufficient period to ensure complete reaction. The resulting solution is then cooled, and the product is isolated by adding water and extracting the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Tributylpentylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can act as a phase-transfer catalyst in oxidation and reduction reactions, facilitating the transfer of reactants between phases
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield a variety of organic compounds, while oxidation and reduction reactions can produce alcohols, ketones, and other functional groups.
Scientific Research Applications
Tributylpentylammonium bromide has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of bioactive compounds and in studies involving cell membrane interactions.
Medicine: It is used in the development of pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of drugs.
Mechanism of Action
The mechanism of action of tributylpentylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The compound interacts with molecular targets such as nucleophiles and electrophiles, enabling them to react more readily by bringing them into close proximity in the same phase .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Similar in structure but with four butyl groups instead of three butyl and one pentyl group.
Tetraethylammonium bromide: Contains four ethyl groups instead of butyl or pentyl groups.
Tetramethylammonium bromide: Contains four methyl groups.
Uniqueness
Tributylpentylammonium bromide is unique due to its specific combination of butyl and pentyl groups, which can influence its solubility, reactivity, and phase-transfer capabilities. This unique structure allows it to be used in specific applications where other quaternary ammonium compounds may not be as effective .
Properties
IUPAC Name |
tributyl(pentyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.BrH/c1-5-9-13-17-18(14-10-6-2,15-11-7-3)16-12-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHCESPLNOBUMO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958199 | |
Record name | N,N,N-Tributylpentan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37026-92-9 | |
Record name | 1-Pentanaminium, N,N,N-tributyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37026-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylpentylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Tributylpentan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylpentylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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